molecular formula C15H14N2O2 B7516451 N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7516451
M. Wt: 254.28 g/mol
InChI Key: AFKJGNNWWSLWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.

Mechanism of Action

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, leading to the induction of apoptosis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide activates the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and protection against oxidative stress-induced cell death. In addition, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosage and administration of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide to maximize its therapeutic potential. Additionally, further research is needed to investigate the potential of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in treating other diseases, such as diabetes and cardiovascular disease. Finally, the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a reducing agent. The resulting compound is then purified through chromatography to obtain N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in high yield and purity.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to inhibit the formation of amyloid-beta plaques, which are known to contribute to the development of the disease. In Parkinson's disease research, N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-8,14H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKJGNNWWSLWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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